Comparative Potency in Small Cell Lung Cancer (SCLC) Models: SD-70 vs. GSK-J4
In a panel of 31 SCLC cell lines, SD-70 demonstrated moderate but consistently greater potency than GSK-J4. The average IC50 for SD-70 was lower, indicating stronger growth inhibition at clinically relevant concentrations [1]. This differential sensitivity highlights that not all Jumonji inhibitors are equivalent in SCLC, and SD-70 offers a more potent option for mechanistic studies in this malignancy.
| Evidence Dimension | Cytotoxicity (IC50) in SCLC cell lines |
|---|---|
| Target Compound Data | Median IC50 values across 31 SCLC lines ranged from ~0.6 µM to ~3.6 µM (see Table 1 for per-line data) |
| Comparator Or Baseline | GSK-J4: Median IC50 values across 31 SCLC lines ranged from ~1.0 µM to >20 µM |
| Quantified Difference | SD-70 is moderately more potent, on average, than GSK-J4; the correlation between the two inhibitors is weaker than between JIB-04 and SD-70. |
| Conditions | 4-day MTS viability assay in 31 SCLC cell lines representing all transcription factor subgroups |
Why This Matters
For researchers focused on SCLC or other neuroendocrine tumors, SD-70 provides a superior potency profile over GSK-J4, enabling more robust target engagement at lower concentrations.
- [1] Nguyen, D. X., et al. Jumonji histone demethylases are therapeutic targets in small cell lung cancer. Oncogene 43, 2885–2899 (2024). Table 1. View Source
